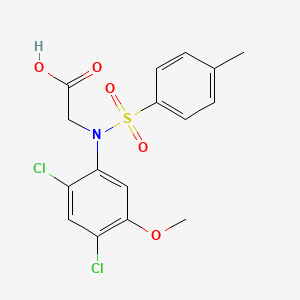
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid is a complex organic compound characterized by its unique structural features, including dichloro, methoxy, and sulfonyl groups attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2,4-dichloro-5-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Acylation: Finally, the sulfonylated aniline derivative is acylated with chloroacetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-(2,4-dichloro-5-formyl((4-methylphenyl)sulfonyl)anilino)acetic acid.
Reduction: Formation of 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfanyl)anilino)acetic acid.
Substitution: Formation of this compound derivatives with various substituents.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group is particularly significant in enhancing binding affinity and specificity.
Medicine
Medicinally, this compound and its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The dichloro and methoxy groups contribute to its bioactivity by interacting with biological targets.
Industry
Industrially, this compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid exerts its effects involves interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the dichloro and methoxy groups enhance lipophilicity, facilitating membrane penetration.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Receptors: Modulation of receptor activity, including G-protein coupled receptors (GPCRs).
類似化合物との比較
Similar Compounds
2-(2,4-Dichloro-5-methoxyphenyl)acetic acid: Lacks the sulfonyl group, resulting in different reactivity and bioactivity.
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)amino)acetic acid: Lacks the sulfonyl group, affecting its binding properties and stability.
Uniqueness
The presence of the sulfonyl group in 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid distinguishes it from similar compounds, providing unique chemical and biological properties. This group enhances its potential as a pharmaceutical agent and industrial chemical.
特性
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-10-3-5-11(6-4-10)25(22,23)19(9-16(20)21)14-8-15(24-2)13(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJMUCOHVCTXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
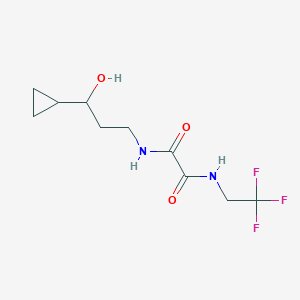
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)
![3-nitro-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2569315.png)
![1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2569317.png)

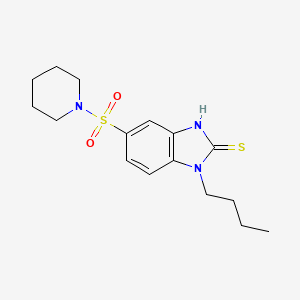
![5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile](/img/structure/B2569321.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
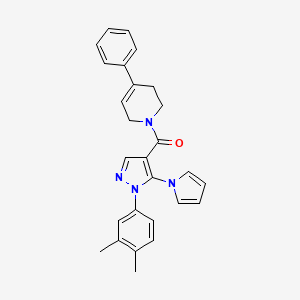
![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)

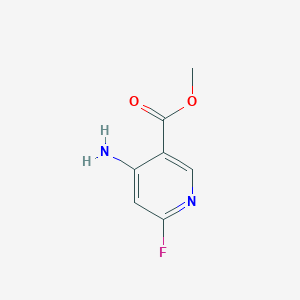
![2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2569335.png)
